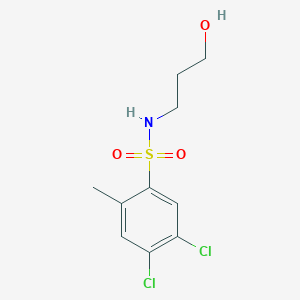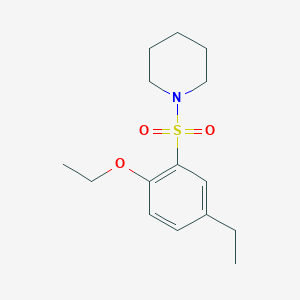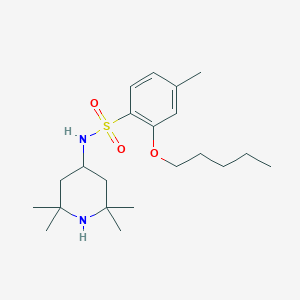
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide, also known as DHMBS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it a valuable tool for investigating various biological processes and biochemical pathways.
作用机制
The mechanism of action of 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and biochemical pathways. Specifically, 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in a number of important physiological processes.
Biochemical and Physiological Effects:
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells. These effects make 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide a valuable tool for investigating various biological processes and for developing new therapeutic agents.
实验室实验的优点和局限性
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide has a number of advantages for use in lab experiments, including its selectivity and specificity for certain enzymes and biochemical pathways, its ability to modulate cellular signaling pathways, and its potential as a therapeutic agent. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are a number of potential future directions for research on 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide, including its use as a tool for investigating the role of sulfonamide compounds in various biological processes, its potential as a therapeutic agent for various diseases, and its use in the development of new drugs and treatments. Additionally, further studies are needed to fully understand the mechanism of action of 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide and to identify any potential side effects or toxicity issues.
合成方法
The synthesis of 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide can be achieved through a multi-step process that involves the reaction of various chemical compounds. One common method involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 3-hydroxypropylamine, followed by the addition of sodium hydroxide to produce 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide.
科学研究应用
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. One major area of interest is its use as a tool for investigating the role of sulfonamide compounds in various biological processes. 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide has been shown to have a number of unique properties that make it an ideal candidate for such studies, including its ability to selectively target specific enzymes and biochemical pathways.
属性
产品名称 |
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide |
|---|---|
分子式 |
C10H13Cl2NO3S |
分子量 |
298.19 g/mol |
IUPAC 名称 |
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7-5-8(11)9(12)6-10(7)17(15,16)13-3-2-4-14/h5-6,13-14H,2-4H2,1H3 |
InChI 键 |
YQAMGPRNEIHRQN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCCO)Cl)Cl |
规范 SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCCO)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)




